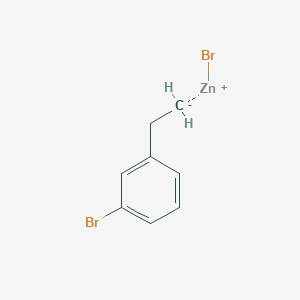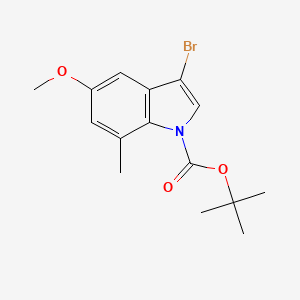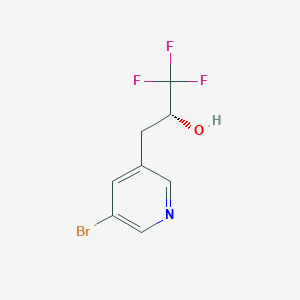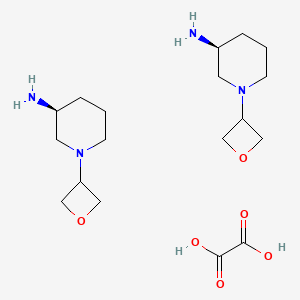
3-Bromophenethylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD13152550, also known as 3-Bromophenethylzinc bromide, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is typically available as a 0.5 M solution in tetrahydrofuran and is known for its reactivity and utility in forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Bromophenethylzinc bromide is synthesized through the reaction of 3-bromophenethyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the bromide precursor is reacted with zinc dust or zinc granules. The process is carefully controlled to maintain the purity and concentration of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Palladium catalysts, phosphine ligands, and various electrophiles.
Conditions: Typically carried out under inert atmosphere (argon or nitrogen) at temperatures ranging from room temperature to reflux conditions.
Major Products: The major products of these reactions are often complex organic molecules where the phenethyl group is coupled with another organic moiety, forming new carbon-carbon bonds.
Applications De Recherche Scientifique
3-Bromophenethylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and natural products.
Biology: Utilized in the modification of biomolecules for research purposes.
Medicine: Plays a role in the development of new drug candidates through its use in medicinal chemistry.
Industry: Employed in the production of fine chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-Bromophenethylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various nucleophilic addition and substitution reactions. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom.
Comparaison Avec Des Composés Similaires
- Phenethylzinc bromide
- 3-Chlorophenethylzinc bromide
- 3-Iodophenethylzinc bromide
Comparison: 3-Bromophenethylzinc bromide is unique due to the presence of the bromine atom, which influences its reactivity and selectivity in chemical reactions. Compared to its chloro and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a preferred choice in many synthetic applications.
This compound’s versatility and reactivity make it a valuable tool in both academic research and industrial applications, highlighting its importance in the field of organic chemistry.
Propriétés
Formule moléculaire |
C8H8Br2Zn |
|---|---|
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
1-bromo-3-ethylbenzene;bromozinc(1+) |
InChI |
InChI=1S/C8H8Br.BrH.Zn/c1-2-7-4-3-5-8(9)6-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 |
Clé InChI |
XEUJHEDUPCGWTC-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]CC1=CC(=CC=C1)Br.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13910655.png)

![2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane](/img/structure/B13910685.png)


![tert-butyl N-[(3R,4R)-4-ethoxypyrrolidin-3-yl]carbamate](/img/structure/B13910696.png)
![4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B13910700.png)
![tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13910706.png)

![(E)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B13910712.png)



